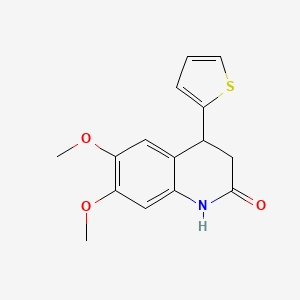

6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone often involves multicomponent reactions, highlighting the versatility and efficiency of these methods in constructing complex quinolinone derivatives. For instance, Patel et al. (2022) described a microwave-assisted multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the rapid and convenient synthesis of these compounds with high yield and green credentials (Patel et al., 2022).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction and density functional theory (DFT) studies, are essential for understanding the conformational and electronic properties of quinolinone derivatives. Patel et al. (2022) reported single-crystal XRD analysis and DFT studies on novel dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, providing insights into their geometric parameters and physicochemical properties (Patel et al., 2022).

科学的研究の応用

Synthesis and Biological Activity

One study focused on the synthesis and biological activity of novel thieno[2,3-b]quinoline, quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine, and pyrido[2′,3′:4,5]thieno[2,3-b]quinoline derivatives. These compounds showed inhibitory activity against Saccharomyces cerevisiae, suggesting potential antifungal applications. This research underscores the chemical versatility and biological relevance of thienyl-quinolinone derivatives in developing new therapeutic agents (El-Gaby et al., 2006).

Crystal Structure and In Silico Studies

Another research effort described the synthesis, crystal structure, and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. The study presented detailed crystallographic and theoretical data, suggesting the compounds' potential for binding to biological targets, including the main protease of SARS-CoV-2. This highlights the potential of quinolinone derivatives in addressing contemporary challenges in viral diseases (Patel et al., 2022).

Antitumor Evaluation

Research into thieno[3',2':4,5]thieno[2,3-c]quinolones and their derivatives has shown promising antitumor activity. A study synthesized novel derivatives and evaluated their cytostatic activities against various malignant cell lines, highlighting the potential of these compounds in cancer research and therapy development (DoganKoruznjak et al., 2002).

Solid-Phase Synthesis and Biological Activities

Quinolinones have been identified to possess various biological activities, including antibacterial, anticancer, and antiviral properties. A study focused on the solid-phase synthesis of a quinolinone library, highlighting the compounds' potential as immunomodulators, receptor agonists, and enzyme inhibitors. This work demonstrates the application of solid-phase synthesis in rapidly developing libraries of biologically active quinolinone derivatives for pharmaceutical research (Kwak et al., 2015).

Synthesis and Photophysical Properties

The synthesis and characterization of dimeric indium quinolinates, incorporating quinolinol-based structures, revealed insights into their photophysical properties. This research has implications for the development of materials with potential applications in optoelectronic devices (Kwak et al., 2020).

特性

IUPAC Name |

6,7-dimethoxy-4-thiophen-2-yl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-18-12-6-9-10(14-4-3-5-20-14)7-15(17)16-11(9)8-13(12)19-2/h3-6,8,10H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTOHGOOLPRBHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-thiophen-2-yl-3,4-dihydro-1H-quinolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)